molecular formula C8H15N3O B13274607 [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol

[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13274607
M. Wt: 169.22 g/mol
InChI Key: NHADCTUNZNZDHJ-UHFFFAOYSA-N
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Description

[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, an isobutyl (2-methylpropyl) group at position 1, and a hydroxymethyl (-CH₂OH) group at position 4. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, while the isobutyl substituent contributes to lipophilicity and steric bulk .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

[5-methyl-1-(2-methylpropyl)triazol-4-yl]methanol

InChI

InChI=1S/C8H15N3O/c1-6(2)4-11-7(3)8(5-12)9-10-11/h6,12H,4-5H2,1-3H3

InChI Key

NHADCTUNZNZDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route for this compound may involve the following steps:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Functional Group Modification: The resulting triazole can be further modified to introduce the hydroxymethyl group at the 4-position using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction under optimized conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.

    Substitution: The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxymethyl group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The nature of the substituent at position 1 of the triazole ring significantly impacts molecular properties. Key comparisons include:

Compound Position 1 Substituent Key Properties
[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol Isobutyl Moderate lipophilicity (logP ~1.8), enhanced solubility in polar solvents
5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl derivatives Phenyl Higher lipophilicity (logP ~2.5), aromatic π-π stacking potential
1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives 4-Methylphenyl Increased steric bulk, improved antimicrobial activity
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives 4-Fluorophenyl Enhanced metabolic stability due to fluorine’s electron-withdrawing effects

Key Findings :

  • Isobutyl vs. Aromatic Groups : The isobutyl group in the target compound reduces aromatic interactions but improves solubility compared to phenyl derivatives.
  • Antimicrobial Activity : 1-(4-Methylphenyl) analogs (e.g., compound 10 in ) exhibit superior antimicrobial activity, suggesting steric and electronic factors at position 1 are critical for biological targeting .
Functional Group Variations at Position 4

The hydroxymethyl group at position 4 distinguishes the target compound from analogs with alternative substituents:

Compound Position 4 Group Impact on Properties
This compound -CH₂OH High polarity, hydrogen-bond donor capacity, improved aqueous solubility
4-Acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole () -COCH₃ Electron-withdrawing effect, reduced solubility, reactivity in condensation reactions
2-Bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one () -COCH₂Br Electrophilic bromine enables nucleophilic substitution reactions

Key Findings :

  • Hydrogen Bonding : The hydroxymethyl group enables stronger intermolecular interactions (e.g., in crystal packing) compared to acetyl or bromoethyl groups .
  • Synthetic Utility : Acetyl or bromoethyl groups are more reactive in forming hydrazones or heterocycles (e.g., thiadiazoles in ) .

Activity Comparison :

Compound Activity (MIC vs. S. aureus) Structural Advantage
Compound 10 () 2 µg/mL 4-Methylphenyl and phenoxyethoxy groups enhance target binding
Target Compound Not reported Hydroxymethyl may improve solubility for drug delivery

Biological Activity

The compound [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has gained attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₉N₃O
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1267700-06-0

Triazole derivatives often exert their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many triazoles act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
  • Antioxidant Activity : Some studies indicate that triazole compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Modulation of Signaling Pathways : Compounds like this compound may influence important signaling pathways involved in cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, a study investigating a series of triazole compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF715Cell cycle arrest
This compoundA54912Apoptosis

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Study 1: Anticancer Efficacy

In a study published in a pharmacological journal, researchers synthesized several triazole derivatives and evaluated their anticancer activity. Among these, this compound demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 12 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC comparable to standard antibiotics.

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